lithium;3,3-dimethylbut-1-ene
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Overview
Description
- The compound is a colorless liquid with a boiling point of approximately 41 °C and a melting point of -115 °C .
- Neohexene is used in various applications due to its unique structure and reactivity.
3,3-Dimethyl-1-butene: (CH) is an unsaturated hydrocarbon with the chemical formula (CH)CCH=CH. It features a double bond between the second and third carbon atoms in the linear chain.
Preparation Methods
- Neohexene is primarily produced through the dimerization of isobutene (2-methylpropene) using acid catalysts. Isobutene undergoes self-reaction to form neohexene:
Industrial Production: 2⋅CH3=C(CH3)2→C6H12
Synthetic Routes: Besides industrial methods, neohexene can be synthesized in the laboratory by dehydrohalogenation of 3,3-dimethyl-1-chlorobutane using a strong base (e.g., potassium tert-butoxide).
Chemical Reactions Analysis
Reactions: Neohexene participates in various reactions
Common Reagents and Conditions: Hydrogenation typically employs a metal catalyst (e.g., palladium on carbon) under mild conditions. Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO).
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Neohexene serves as a model compound for studying alkene reactions and catalysis.
Biology and Medicine: While not directly used in biological or medical applications, its reactivity and structural features contribute to broader research in organic chemistry.
Industry: Neohexene finds applications in the production of specialty chemicals, polymers, and additives.
Mechanism of Action
- Neohexene’s mechanism of action depends on the specific context (e.g., in catalytic reactions). It acts as a substrate in various transformations, influencing reaction pathways.
Comparison with Similar Compounds
Similar Compounds: Other similar compounds include linear alkenes (e.g., 1-butene, 2-butene) and other branched alkenes (e.g., 2-methyl-2-butene).
Uniqueness: Neohexene’s branched structure sets it apart from linear alkenes, affecting its reactivity and properties.
Properties
CAS No. |
109050-52-4 |
---|---|
Molecular Formula |
C6H11Li |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChI Key |
LNYWTONOIWOBMN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C=[CH-] |
Origin of Product |
United States |
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